molecular formula C15H16BrNO3 B6357111 tert-Butyl 5-bromo-4-formyl-7-methyl-indole-1-carboxylate CAS No. 1628640-26-5

tert-Butyl 5-bromo-4-formyl-7-methyl-indole-1-carboxylate

Cat. No. B6357111
CAS RN: 1628640-26-5
M. Wt: 338.20 g/mol
InChI Key: BBIQMEKKADFGCG-UHFFFAOYSA-N
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Description

Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and are important types of molecules in natural products . The application of indole derivatives as biologically active compounds for the treatment of various disorders has attracted increasing attention in recent years .


Synthesis Analysis

The synthesis of indole derivatives has been a topic of interest due to their biological significance . For instance, tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate has been synthesized with a good yield and selectivity starting from commercially available 4-bromo-1H-indole and using simple reagents .


Chemical Reactions Analysis

The chemical reactions involving indole derivatives can be complex and varied. For example, the Vilsmeier formylation of 4-bromo-1H-indole at the 3-position gave a compound which was converted to N-Boc derivative .


Physical And Chemical Properties Analysis

The physical and chemical properties of indole derivatives can vary. For example, tert-Butyl 1-indolecarboxylate has a boiling point of 201 °C and a density of 1.07 g/mL at 25 °C .

Scientific Research Applications

Tert-Butyl 5-bromo-4-formyl-7-methyl-indole-1-carboxylate has been the subject of numerous scientific studies due to its unique chemical structure and potential applications in the pharmaceutical industry. It has been studied as a potential inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory mediators. This compound has also been studied as a potential inhibitor of the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes. Additionally, this compound has been studied as a potential inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine.

Advantages and Limitations for Lab Experiments

The main advantage of tert-Butyl 5-bromo-4-formyl-7-methyl-indole-1-carboxylate is its ability to selectively target specific enzymes, such as COX-2 and 5-LOX, while leaving other enzymes unaffected. This makes it a useful tool for studying the effects of these enzymes on biochemical and physiological processes. Additionally, this compound is relatively easy to synthesize, making it a cost-effective option for laboratory experiments. However, one limitation of this compound is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.

Future Directions

The potential applications of tert-Butyl 5-bromo-4-formyl-7-methyl-indole-1-carboxylate are vast, and research is ongoing to further explore its potential. One potential future direction for research is to investigate this compound’s potential as an inhibitor of other enzymes, such as acetylcholinesterase (AChE) and monoamine oxidase (MAO). Additionally, further research is needed to explore the potential therapeutic applications of this compound, such as its potential anti-inflammatory and anti-allergic effects. Finally, research is needed to investigate the potential toxicological effects of this compound, as well as its potential interactions with other drugs.

Synthesis Methods

Tert-Butyl 5-bromo-4-formyl-7-methyl-indole-1-carboxylate can be synthesized through several methods, including the reaction of 5-bromo-4-formyl-7-methyl-indole-1-carboxylic acid with tert-butyl bromide in the presence of a base catalyst. This reaction yields an intermediate product, 5-bromo-4-formyl-7-methyl-indole-1-carboxylate, which can then be converted to this compound via a Friedel-Crafts reaction. Alternatively, this compound can be synthesized from 5-bromo-4-formyl-7-methyl-indole-1-carboxylic acid and tert-butyl alcohol through a Mitsunobu reaction.

properties

IUPAC Name

tert-butyl 5-bromo-4-formyl-7-methylindole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrNO3/c1-9-7-12(16)11(8-18)10-5-6-17(13(9)10)14(19)20-15(2,3)4/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBIQMEKKADFGCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=C1N(C=C2)C(=O)OC(C)(C)C)C=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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